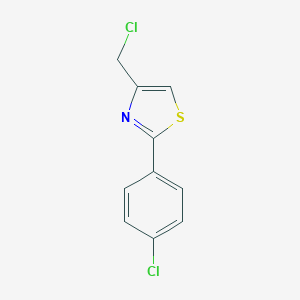

4-(氯甲基)-2-(4-氯苯基)-1,3-噻唑

描述

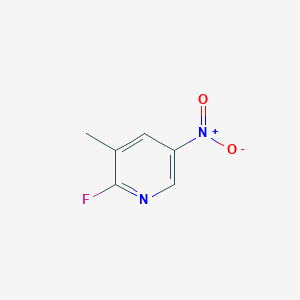

The compound "4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole" is a chlorinated thiazole derivative. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in a five-membered ring. The presence of chloro substituents suggests potential reactivity and applications in various chemical syntheses. Although the specific compound is not directly studied in the provided papers, related chlorophenyl-thiazole derivatives have been synthesized and characterized, indicating a broader interest in this class of compounds for their chemical and physical properties.

Synthesis Analysis

The synthesis of chlorophenyl-thiazole derivatives often involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. For example, the synthesis of related compounds such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was achieved via 1,3 dipolar cycloaddition . Similarly, the synthesis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole involved different reagents and conditions, followed by characterization through spectroscopic techniques and X-ray crystal structure analysis . These methods could potentially be adapted for the synthesis of "4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole."

Molecular Structure Analysis

The molecular structure of chlorophenyl-thiazole derivatives is often elucidated using X-ray crystallography, as seen in the studies of various related compounds . These analyses reveal the geometry of the molecules, including bond lengths, angles, and dihedral angles, which are crucial for understanding the compound's reactivity and interactions. For instance, the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole showed dihedral angles between the chlorophenyl ring and the thiazole ring, indicating the planarity or non-planarity of the molecules .

Chemical Reactions Analysis

Chlorophenyl-thiazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is a versatile functional group that can undergo nucleophilic substitution reactions. Although the specific reactions of "4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole" are not detailed in the provided papers, the reactivity of similar compounds can be inferred. For example, organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized, indicating the potential for cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl-thiazole derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are commonly used to characterize these properties . Quantum chemical calculations, including Density Functional Theory (DFT), provide insights into the electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the compound's reactivity and potential applications in materials science, such as non-linear optical (NLO) materials . Additionally, the presence of non-covalent interactions, such as hydrogen bonding and π-π stacking, can significantly affect the compound's stability and solid-state packing .

科学研究应用

腐蚀抑制:已经研究了噻唑衍生物,包括与4-(氯甲基)-2-(4-氯苯基)-1,3-噻唑相关的化合物,作为铁等金属的腐蚀抑制剂的潜力。已经使用量子化学参数和分子动力学模拟来预测它们在这个领域的有效性 (Kaya et al., 2016)。

癌症研究:一些噻唑衍生物已经被研究用于癌症研究,特别是用于与癌症蛋白质的分子对接研究。这包括了解这些化合物的分子结构、电子性质和振动光谱 (Shanmugapriya et al., 2022)。

抗炎活性的生物评价:与所讨论的化合物密切相关的1,3-噻唑衍生物已经被生物评价其抗炎活性,特别是作为参与炎症相关疾病的关键酶的抑制剂 (Suh et al., 2012)。

抗微生物活性:噻唑衍生物已经被表征其在抗微生物应用中的潜力。这包括通过量子化学方法、振动光谱技术的分析以及评估它们的抗微生物效力 (Viji et al., 2020)。

药物输送系统:已经进行了关于利用噻唑衍生物改进药物输送系统的研究。例如,稳定化的金纳米颗粒与噻唑络合物一起被研究作为药物输送的新系统,增强药物的溶解性和稳定性 (Asela et al., 2017)。

合成和结构研究:噻唑衍生物的合成和结构表征,包括它们的分子结构和晶体学分析,也是研究的重要领域。这涉及了解这些化合物的分子构象和相互作用 (Vijaya et al., 2011)。

属性

IUPAC Name |

4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJQTBKTWJQBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346189 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

CAS RN |

17969-22-1 | |

| Record name | 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

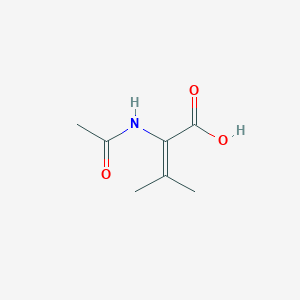

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)